2-(4-phenylpiperazine-1-carbonyl)-4H-chromen-4-one
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Overview
Description
2-(4-phenylpiperazine-1-carbonyl)-4H-chromen-4-one is a versatile chemical compound with a unique structure that allows for a wide range of applications in scientific research. This compound is particularly significant in the fields of drug discovery, chemical synthesis, and biological studies.
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit poly adp-ribose polymerases (parp-1), which play a crucial role in dna repair .
Mode of Action
It is suggested that it may interact with its targets, possibly through the formation of hydrogen bonds . This interaction could lead to changes in the target’s function, potentially inhibiting its activity .
Biochemical Pathways
If it indeed inhibits parp-1, it could affect dna repair pathways and potentially lead to cell death .
Result of Action
If it acts as a PARP-1 inhibitor, it could potentially lead to cell death, particularly in cancer cells with DNA repair deficiencies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-phenylpiperazine-1-carbonyl)-4H-chromen-4-one typically involves the reaction of chroman-4-one derivatives with 4-phenylpiperazine. The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-phenylpiperazine-1-carbonyl)-4H-chromen-4-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-(4-phenylpiperazine-1-carbonyl)-4H-chromen-4-one has immense potential in scientific research due to its unique structure. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(4-phenylpiperazine-1-carbonyl)-4H-chromen-4-one include:
2-Phenyl-4H-chromen-4-one: Another chromen-4-one derivative with similar biological activities.
4-Phenylpiperazine derivatives: Compounds with similar piperazine moieties that exhibit comparable biological activities.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the chromen-4-one and piperazine moieties. This unique structure allows it to interact with a broader range of molecular targets, making it a valuable compound in various fields of scientific research.
Properties
IUPAC Name |
2-(4-phenylpiperazine-1-carbonyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c23-17-14-19(25-18-9-5-4-8-16(17)18)20(24)22-12-10-21(11-13-22)15-6-2-1-3-7-15/h1-9,14H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDOYHDKAVBTOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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